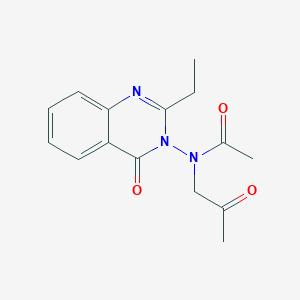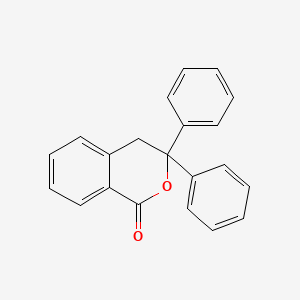
(4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C20H18O2 and a molecular weight of 290.36 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with two methyl groups and a methoxyphenyl group attached to a methanone functional group .
Preparation Methods
The synthesis of (4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the acylating agent .
Chemical Reactions Analysis
(4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Scientific Research Applications
(4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may induce apoptosis by activating certain signaling pathways that lead to programmed cell death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone can be compared with other similar compounds such as:
(4,5-Dimethylnaphthalen-1-yl)(4-hydroxyphenyl)methanone: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
(4,5-Dimethylnaphthalen-1-yl)(4-chlorophenyl)methanone:
Properties
CAS No. |
6287-97-4 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4,5-dimethylnaphthalen-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H18O2/c1-13-5-4-6-17-18(12-7-14(2)19(13)17)20(21)15-8-10-16(22-3)11-9-15/h4-12H,1-3H3 |
InChI Key |
QCQMUKGRUUUMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C(C2=CC=C1)C(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)

![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)




![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)

![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)
![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)



